molecular formula C16H21NO3 B11982360 Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate

Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate

Cat. No.: B11982360
M. Wt: 275.34 g/mol
InChI Key: BPLCVUTUIBUISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . It is known for its unique structure, which includes a benzoate ester linked to a cyclohexylcarbonyl group through an amide bond. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(cyclohexylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: 4-aminobenzoic acid and cyclohexanol.

    Reduction: Ethyl 4-[(cyclohexylhydroxymethyl)amino]benzoate.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(cyclohexylcarbonyl)amino]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and ester functional groups. These interactions may modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison: Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may have different substituents on the benzoate ester, leading to variations in reactivity and biological activity .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

ethyl 4-(cyclohexanecarbonylamino)benzoate

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)13-8-10-14(11-9-13)17-15(18)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,17,18)

InChI Key

BPLCVUTUIBUISM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.